6a-Fluoro-16a-Hydroxyprednisolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

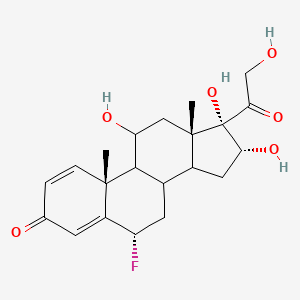

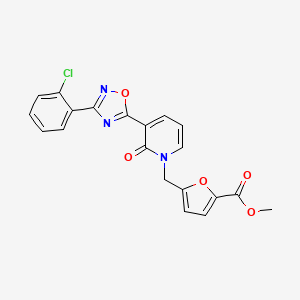

6a-Fluoro-16a-Hydroxyprednisolone (6a-Fluoro-16a-OHP) is a synthetic glucocorticoid steroid that has been developed to improve the pharmacokinetics and pharmacodynamics of the parent compound, prednisolone. It has been used for a variety of clinical applications, including the treatment of inflammatory conditions, autoimmune diseases, and cancer. 6a-Fluoro-16a-OHP has also been used in laboratory experiments to study the biochemical and physiological effects of glucocorticoids.

Wissenschaftliche Forschungsanwendungen

Biotechnological Transformation

“6a-Fluoro-16a-Hydroxyprednisolone” can be obtained from the bioconversion of hydrocortisone. This process involves a 1,2-dehydrogenation reaction performed by Arthrobacter simplex ATCC 31652 and a 16α-hydroxylation reaction by Streptomyces roseochromogenes ATCC 13400 . The A. simplex can efficiently dehydrogenate the 16α-hydroxyhydrocortisone into 16α-hydroxyprednisolone in 24 hours (up to 93.9%) .

Anti-inflammatory Drug

“6a-Fluoro-16a-Hydroxyprednisolone” is an anti-inflammatory drug . It can be used to treat conditions that cause inflammation in the body. This includes conditions like arthritis, allergies, asthma, and autoimmune diseases.

Transdermal Delivery

“6a-Fluoro-16a-Hydroxyprednisolone” can be used in transdermal delivery systems . In a study, it was found that the steroid exhibited the largest increase in transdermal delivery when enhancers were used . This suggests that it can be effectively delivered through the skin, which can be beneficial for conditions that require localized treatment.

Dermal Penetration Enhancer

In addition to its use in transdermal delivery systems, “6a-Fluoro-16a-Hydroxyprednisolone” can also act as a dermal penetration enhancer . This means that it can help other drugs penetrate the skin more effectively, which can improve the efficacy of topical treatments.

Bioconversion Research

The bioconversion process that produces “6a-Fluoro-16a-Hydroxyprednisolone” is a subject of ongoing research . Scientists are studying how to optimize this process and improve the yield of the drug. This research could lead to more efficient production methods in the future.

Pharmaceutical Manufacturing

“6a-Fluoro-16a-Hydroxyprednisolone” is used in the pharmaceutical industry for the production of various medications. Its anti-inflammatory properties make it a valuable ingredient in drugs used to treat a variety of conditions.

Wirkmechanismus

Target of Action

6a-Fluoro-16a-Hydroxyprednisolone is a synthetic form of prednisolone, a glucocorticoid hormone that regulates the immune system, inflammation, and metabolism in mammals. The primary targets of this compound are the glucocorticoid receptors, which are found in almost every cell in the body .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days . The short-term effects of corticosteroids like 6a-Fluoro-16a-Hydroxyprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Pharmacokinetics

These properties can impact the bioavailability of the compound, and individual variability in these processes can lead to differences in response to treatment .

Result of Action

The molecular and cellular effects of 6a-Fluoro-16a-Hydroxyprednisolone’s action are broad due to the wide distribution of glucocorticoid receptors in the body. The compound’s anti-inflammatory and immunosuppressive effects can lead to a reduction in symptoms in various conditions, such as rheumatoid arthritis and skin diseases .

Action Environment

The action, efficacy, and stability of 6a-Fluoro-16a-Hydroxyprednisolone can be influenced by various environmental factors. For example, the pH and temperature conditions can affect the bioconversion of hydrocortisone into 6a-Fluoro-16a-Hydroxyprednisolone . Additionally, the presence of other substances, such as other medications or substances in the body, can potentially interact with the compound and affect its action .

Eigenschaften

IUPAC Name |

(6S,10R,13S,16R,17S)-6-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO6/c1-19-4-3-10(24)5-13(19)14(22)6-11-12-7-16(26)21(28,17(27)9-23)20(12,2)8-15(25)18(11)19/h3-5,11-12,14-16,18,23,25-26,28H,6-9H2,1-2H3/t11?,12?,14-,15?,16+,18?,19-,20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYFBGWHJHTPU-LEQUGDKYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC34C)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(C3C(C1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)

![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)

![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)

![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)

![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2423029.png)

![ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2423030.png)

![4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole](/img/structure/B2423031.png)